N,O-Dimethylhydroxylamine hydrochloride

Catalog No.
S704263
CAS No.
6638-79-5
M.F
C2H8ClNO
M. Wt
97.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,O-Dimethylhydroxylamine hydrochloride

CAS Number

6638-79-5

Product Name

N,O-Dimethylhydroxylamine hydrochloride

IUPAC Name

hydron;N-methoxymethanamine;chloride

Molecular Formula

C2H8ClNO

Molecular Weight

97.54 g/mol

InChI

InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H

InChI Key

USZLCYNVCCDPLQ-UHFFFAOYSA-N

SMILES

CNOC.Cl

Synonyms

N-Methoxy-N-methylamine; O-Methyl Hydroxy(methyl)amine Hydrochloride; Weinreb’s Amine

Canonical SMILES

[H+].CNOC.[Cl-]

Organic Chemistry:

  • Synthesis of N-heterocyclic compounds: DMHH serves as a precursor for the synthesis of various N-heterocyclic compounds, including imidazoles, oxazoles, and thiazoles. These heterocyclic compounds possess diverse biological activities and find applications in drug discovery and material science research.

Analytical Chemistry:

  • Reducing agent: DMHH acts as a mild reducing agent in analytical chemistry. It can selectively reduce specific functional groups in organic molecules, aiding in their identification and characterization.

Material Science:

  • Electropolymerization: DMHH can be employed as a monomer in the electropolymerization process. This process involves the formation of conducting polymers through the application of an electric current. These polymers possess unique electrical and mechanical properties, making them valuable for various applications, including sensors and battery electrodes.

Pharmaceutical Research:

  • Drug metabolite intermediate: DMHH serves as an intermediate in the metabolism of certain drugs. Studying its interaction with enzymes involved in drug metabolism can aid in understanding the pharmacokinetics and potential toxicity of these drugs [].

Biological Research:

  • Free radical scavenger: DMHH exhibits free radical scavenging properties. This makes it a potential candidate for studying its role in various biological processes, including oxidative stress and neurodegenerative diseases.

N,O-Dimethylhydroxylamine hydrochloride is an organic compound with the molecular formula C2H8ClNOC_2H_8ClNO and a molecular weight of approximately 97.54 g/mol. It appears as white to off-white crystals or crystalline powder and is hygroscopic in nature. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in ketone synthesis.

  • Formation of Weinreb Amides: It reacts with carboxylic acids or their derivatives to form Weinreb amides, which can be further transformed into ketones.
  • Amide Coupling Reactions: This compound is utilized in amide coupling reactions, facilitating the synthesis of complex organic molecules.
  • Synthesis of 2-Acyloxazoles: It serves as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride and N-methoxy-N-methyl-3-oxo-butyramide from diketene .

N,O-Dimethylhydroxylamine hydrochloride exhibits antimicrobial properties, making it useful in dental applications. It enhances the performance of dental materials and promotes biomaterial integration, particularly in periodontal care. Safety precautions are necessary when handling this compound due to its biological activity .

The synthesis of N,O-dimethylhydroxylamine hydrochloride involves several steps:

  • Starting Materials: Acetic ester and hydroxylammonium salt are combined in a reaction vessel at room temperature.
  • Reaction Conditions: The mixture is warmed to 20-50 °C, followed by the addition of an alkali. This step is maintained for 1 to 5 hours under heat preservation.
  • Methylation: A methylating agent is introduced while controlling the temperature at 30-50 °C for an additional 1-5 hours.
  • Hydrolysis: An acid is added, and the mixture is heated to 50-100 °C for hydrolysis lasting 1-4 hours.
  • Neutralization and Purification: The hydrolysate undergoes neutralization with alkali, followed by distillation and concentration under reduced pressure to yield N,O-dimethylhydroxylamine hydrochloride .

N,O-Dimethylhydroxylamine hydrochloride has diverse applications:

  • Organic Synthesis: Primarily used as a reagent for forming Weinreb amides and other complex organic compounds.
  • Dental Medicine: Enhances dental materials and has antimicrobial properties beneficial for periodontal treatments.
  • Research: Utilized in various chemical research applications due to its reactivity and ability to form specific derivatives .

Studies on N,O-dimethylhydroxylamine hydrochloride indicate its interactions with various biological systems, particularly its antimicrobial effects on oral pathogens. These interactions highlight its potential use in dental applications, although further research is necessary to fully understand its safety profile and efficacy in clinical settings .

Several compounds share structural similarities with N,O-dimethylhydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
HydroxylamineSimple amineUsed primarily as a reducing agent
N-MethylhydroxylamineMethylated hydroxylamineLess soluble than N,O-dimethylhydroxylamine
DimethylaminomethanolAmino alcoholDifferent functional group leading to varied reactivity
N,N-DimethylhydroxylamineMethylated hydroxylamineTypically more reactive than N,O-dimethylhydroxylamine

N,O-Dimethylhydroxylamine hydrochloride stands out due to its specific methylation pattern, which enhances its reactivity in forming Weinreb amides compared to other similar compounds .

Traditional Synthetic Routes via Alkylation of Hydroxylamine Derivatives

The classical synthesis involves alkylation of hydroxylamine derivatives using methylating agents. A widely cited method (CN103073449A) employs hydroxylamine salts (e.g., hydroxylamine hydrochloride) reacted with acetic esters (methyl or ethyl acetate) under alkaline conditions, followed by methylation with agents like dimethyl sulfate or methyl iodide. Key steps include:

  • Alkaline Activation: Hydroxylamine hydrochloride is treated with sodium hydroxide to generate free hydroxylamine, which reacts with acetic esters to form intermediate acetohydroxamic acids.
  • Methylation: The intermediate is methylated at both nitrogen and oxygen positions using dimethyl sulfate at 30–50°C, yielding N,O-dimethylhydroxylamine.
  • Hydrolysis and Neutralization: Acidic hydrolysis (HCl or H₂SO₄) followed by neutralization with alkali produces the hydrochloride salt, which is purified via vacuum distillation and recrystallization.

This route achieves yields of 70–95% but faces challenges such as dimerization byproducts (e.g., O-methylhydroxylamine) and the use of toxic methylating agents.

Novel Catalytic Approaches for Methylation Optimization

Recent studies emphasize catalytic methods to enhance selectivity and reduce toxicity. Ruthenium-supported catalysts (Ru/C) enable reductive methylation of amines using formaldehyde and hydrogen, achieving >90% selectivity for N,N-dimethyl products under mild conditions (70°C, 3 MPa H₂). For N,O-dimethylation, palladium-catalyzed cross-coupling with methanol as a methyl donor has shown promise, though scalability remains limited.

Biocatalytic methods using corrinoid-dependent methyltransferases offer a sustainable alternative, enabling reversible methylation-demethylation cycles under ambient conditions. These enzymes facilitate methyl group transfer from S-adenosylmethionine analogs, minimizing waste and hazardous byproducts.

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity and reaction temperature critically influence yield. Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility but may necessitate longer reaction times. For example, Ambeed’s protocol using DCM and triethylamine at 0–20°C achieves 86.5% yield, whereas non-polar solvents like tert-butyl methyl ether reduce side reactions during methylation.

Table 1: Solvent and Temperature Effects on Yield

SolventTemperature (°C)Yield (%)ByproductsSource
Dichloromethane0–2086.5<5% O-methylated
tert-Butyl ether40–5092<3% dimerization
Methanol7095Trace hydrolysis

Elevated temperatures (>50°C) accelerate hydrolysis of intermediates, necessitating precise control to avoid decomposition.

Industrial-Scale Production Challenges and Solutions

Industrial production faces hurdles in purification and waste management. The crude product often contains 5–8% O-methylhydroxylamine hydrochloride, requiring multi-step distillation and azeotropic dehydration with isopropanol. Patent US5510511A discloses a cost-effective purification method using acetone to precipitate impurities, achieving >99% purity after recrystallization.

Environmental concerns drive the adoption of greener methylating agents. Dimethyl carbonate (DMC), a biodegradable alternative to dimethyl sulfate, has been utilized in Ru-catalyzed reactions, reducing toxic waste by 40%. Continuous-flow reactors further enhance scalability, reducing reaction times from hours to minutes while maintaining yields above 90%.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

97.0294416 g/mol

Monoisotopic Mass

97.0294416 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 237 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6638-79-5

General Manufacturing Information

Methanamine, N-methoxy-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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